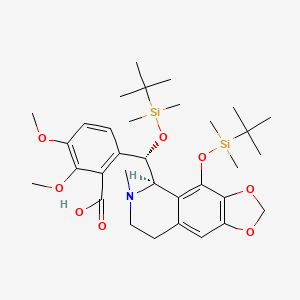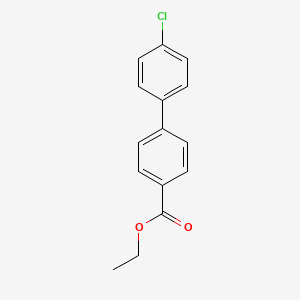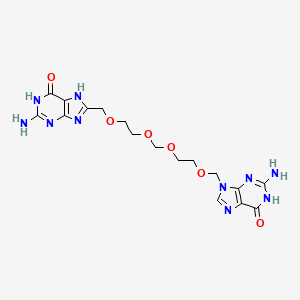
Acyclovir Formacetal Dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acyclovir Formacetal Dimer is a derivative of acyclovir, a well-known antiviral drug. Acyclovir itself is a guanine nucleoside analogue that is widely used to treat infections caused by herpes viruses, including herpes simplex virus and varicella-zoster virus . The formacetal dimer variant of acyclovir is a more complex molecule, designed to enhance the properties of the parent compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acyclovir Formacetal Dimer involves the formation of a dimeric structure through the linkage of two acyclovir molecules via a formacetal bridge. This process typically involves the following steps:
Protection of Functional Groups: The hydroxyl groups of acyclovir are protected using suitable protecting groups.
Formation of Formacetal Linkage: The protected acyclovir molecules are then reacted with a formacetal-forming reagent under acidic or basic conditions to form the dimer.
Deprotection: The protecting groups are removed to yield the final this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Acyclovir Formacetal Dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Acyclovir Formacetal Dimer has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of nucleoside analogues.
Biology: The compound is used in studies related to viral replication and inhibition.
Medicine: It is investigated for its potential to enhance the antiviral properties of acyclovir.
Industry: The compound is used in the development of new antiviral drugs and formulations.
Wirkmechanismus
The mechanism of action of Acyclovir Formacetal Dimer is similar to that of acyclovir. It involves the following steps:
Activation: The compound is phosphorylated by viral thymidine kinase to form the monophosphate derivative.
Conversion: The monophosphate is further converted to the diphosphate and triphosphate forms by cellular enzymes.
Inhibition: The triphosphate form inhibits viral DNA polymerase, preventing viral DNA synthesis and replication .
Vergleich Mit ähnlichen Verbindungen
Acyclovir: The parent compound, widely used as an antiviral drug.
Ganciclovir: Another guanine nucleoside analogue with similar antiviral properties.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Uniqueness: Acyclovir Formacetal Dimer is unique due to its dimeric structure, which may enhance its antiviral properties and stability compared to the parent compound .
Eigenschaften
Molekularformel |
C17H22N10O6 |
|---|---|
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
2-amino-9-[2-[2-[(2-amino-6-oxo-1,7-dihydropurin-8-yl)methoxy]ethoxymethoxy]ethoxymethyl]-1H-purin-6-one |
InChI |
InChI=1S/C17H22N10O6/c18-16-23-12-10(14(28)25-16)21-9(22-12)5-30-1-3-32-8-33-4-2-31-7-27-6-20-11-13(27)24-17(19)26-15(11)29/h6H,1-5,7-8H2,(H3,19,24,26,29)(H4,18,21,22,23,25,28) |
InChI-Schlüssel |
XTMSEDMEGQGBFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1COCCOCOCCOCC3=NC4=C(N3)C(=O)NC(=N4)N)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


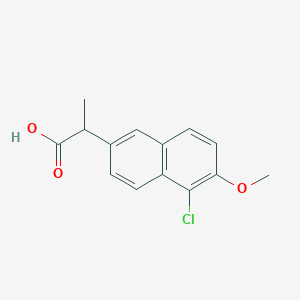
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
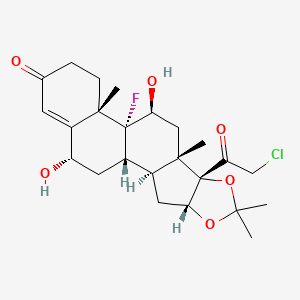
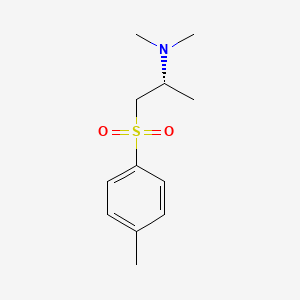
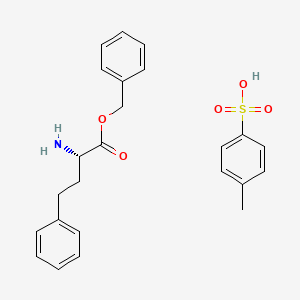


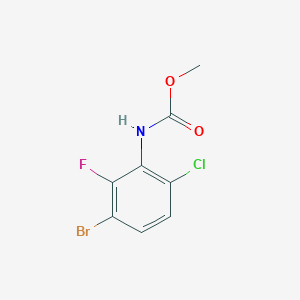
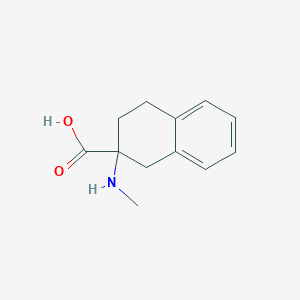
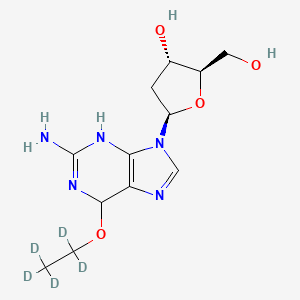
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13847293.png)

